molecular formula C₂₁H₂₈O₄ B1141771 16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione CAS No. 3684-83-1

16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione

Cat. No.: B1141771
CAS No.: 3684-83-1
M. Wt: 344.44
InChI Key:
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Description

16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H28O4. It is known for its unique chemical structure, which includes an epoxy group at the 16α,17 position and a hydroxyl group at the 11β position. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione typically involves the modification of progesterone. The synthetic route includes several key steps:

    Hydroxylation: Introduction of a hydroxyl group at the 11β position.

    Epoxidation: Formation of an epoxy group at the 16α,17 position.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the epoxy or hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

16α,17-Epoxy-11β-hydroxypregn-4-ene-3,20-dione can be compared with other similar steroid compounds, such as:

    17α-Hydroxyprogesterone: Similar in structure but lacks the epoxy group at the 16α,17 position.

    11α-Hydroxyprogesterone: Similar in structure but lacks the epoxy group and has a hydroxyl group at the 11α position instead of 11β.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

3684-83-1

Molecular Formula

C₂₁H₂₈O₄

Molecular Weight

344.44

Synonyms

(11β,16α)-16,17-Epoxy-11-hydroxypregn-4-ene-3,20-dione

Origin of Product

United States

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